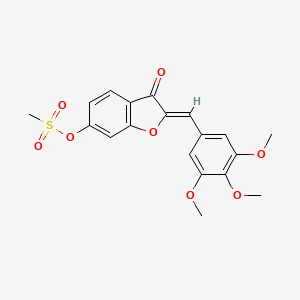

(2Z)-3-Oxo-2-(3,4,5-Trimethoxybenzyliden)-2,3-Dihydro-1-benzofuran-6-yl-methansulfonat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl methanesulfonate is a useful research compound. Its molecular formula is C19H18O8S and its molecular weight is 406.41. The purity is usually 95%.

BenchChem offers high-quality (2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl methanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl methanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Studien

Die Verbindung wurde auf ihre antibakteriellen Eigenschaften untersucht. Forscher synthetisierten sie und charakterisierten ihre Struktur mithilfe analytischer Techniken wie Elementaranalyse und Dünnschichtchromatographie (TLC) sowie spektroskopischer Methoden wie IR (Infrarot), H1 NMR (Protonen-Kernresonanzspektroskopie) und C13 NMR (Kohlenstoff-13-Kernresonanzspektroskopie) . Ihr Potenzial als antibakterielles Mittel rechtfertigt weitere Untersuchungen.

Fungizide Eigenschaften

Schiff-Basen und ihre Metallkomplexe wurden auf ihre fungiziden Eigenschaften untersucht . Die Struktur dieser Verbindung deutet auf eine mögliche antimykotische Aktivität hin. Forscher könnten ihre Wirksamkeit gegen verschiedene Pilzstämme beurteilen.

Arzneimittelentwicklung und Multifunktionelle Verbindungen

In Anbetracht ihrer vielfältigen chemischen Eigenschaften könnten Forscher ihre Rolle in der Arzneimittelentwicklung untersuchen. Die zugänglichen klinischen Anwendungen bei verschiedenen biologischen Zielen sollten kritisch überprüft werden, mit dem Schwerpunkt auf die Entwicklung multifunktionaler Medikamente .

Wirkmechanismus

Target of Action

The primary target of this compound is Caspase-3 , a crucial enzyme involved in apoptosis, or programmed cell death . Caspase-3 plays a vital role in the initiation of apoptotic cell death and is considered a promising target for therapeutic intervention in a variety of diseases.

Mode of Action

The compound interacts with its target, Caspase-3, by inhibiting its activity This inhibition prevents the enzyme from carrying out its role in the apoptosis pathway, thereby reducing cell death

Biochemical Pathways

The compound affects the apoptosis pathway by inhibiting Caspase-3 . This inhibition disrupts the normal progression of apoptosis, leading to a decrease in cell death. The downstream effects of this disruption can vary depending on the specific cellular context, but generally result in increased cell survival.

Result of Action

By inhibiting Caspase-3 and disrupting the apoptosis pathway, the compound can decrease cell death . This effect has potential implications for diseases characterized by excessive apoptosis, such as certain neurodegenerative diseases and ischemic injuries.

Biologische Aktivität

The compound (2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl methanesulfonate is a synthetic organic molecule with potential biological activity. Its structure includes a benzofuran moiety and a trimethoxybenzylidene group, which are known to exhibit various pharmacological effects. This article explores its biological activity, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

- Molecular Formula : C22H22O7

- Molecular Weight : 398.411 g/mol

- CAS Number : 859673-05-5

The biological activity of this compound is primarily attributed to its interaction with several key proteins and enzymes in the cell. Notable targets include:

| Target Protein | Function |

|---|---|

| Tubulin | Involved in cell division; disruption leads to mitotic arrest. |

| Heat Shock Protein 90 (Hsp90) | A chaperone protein; inhibition affects protein folding and stability. |

| Thioredoxin Reductase (TrxR) | Plays a role in redox homeostasis; inhibition can induce oxidative stress. |

| Histone Lysine-Specific Demethylase 1 (HLSD1) | Regulates gene expression through histone modification; inhibition affects transcriptional regulation. |

| Activin Receptor-Like Kinase 2 (ALK2) | Involved in cellular signaling pathways; modulation can affect growth and differentiation. |

| P-glycoprotein (P-gp) | A drug efflux transporter; inhibition may enhance drug accumulation in cells. |

Biochemical Pathways

The compound affects several biochemical pathways by inhibiting the aforementioned targets:

- Cell Division : By disrupting tubulin polymerization, it prevents the formation of the mitotic spindle necessary for cell division.

- Protein Folding : Inhibition of Hsp90 leads to misfolding and degradation of client proteins.

- Oxidative Stress Induction : By inhibiting TrxR, it increases reactive oxygen species (ROS), leading to apoptosis in cancer cells.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability due to its lipophilic nature and ability to cross cellular membranes. The presence of the trimethoxyphenyl group is associated with diverse bioactivity effects, enhancing its potential as a therapeutic agent.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

-

Cancer Treatment : Research indicates that compounds similar to (2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl methanesulfonate exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis through ROS generation and cell cycle arrest.

- Example Study: A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cells compared to controls.

-

Neuroprotection : The compound's ability to modulate oxidative stress pathways suggests potential applications in neurodegenerative diseases where oxidative damage is a key factor.

- Example Study: In vitro studies showed that this compound could protect neuronal cells from oxidative stress-induced apoptosis.

Eigenschaften

IUPAC Name |

[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] methanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O8S/c1-23-16-8-11(9-17(24-2)19(16)25-3)7-15-18(20)13-6-5-12(10-14(13)26-15)27-28(4,21)22/h5-10H,1-4H3/b15-7- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QABYQZWZGDIQKQ-CHHVJCJISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.